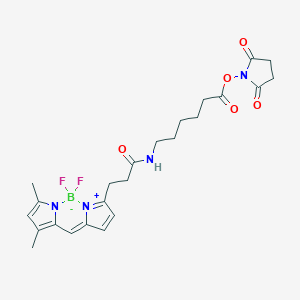

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester

Übersicht

Beschreibung

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is a fluorescent labeling agent that is amine-reactive. This compound is widely used in biochemical research for its ability to create green-fluorescent bioconjugates. It contains a seven-atom aminohexanoyl spacer between the fluorophore and the succinimidyl ester, which enhances its reactivity and versatility in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester involves several steps:

Formation of the Bodipy Core: The synthesis begins with the formation of the Bodipy core, which involves the condensation of pyrrole derivatives with boron trifluoride.

Attachment of the Propanoylaminocaproic Acid: The propanoylaminocaproic acid moiety is then attached to the Bodipy core through an amide bond formation.

Introduction of the N-Hydroxysuccinimide Ester: Finally, the N-hydroxysuccinimide ester group is introduced to the compound to make it amine-reactive

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions due to its amine-reactive nature. It can react with primary and secondary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Common reagents include primary and secondary amines, buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethyl sulfoxide (DMSO).

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates. .

Major Products

The major products formed from these reactions are amide-linked bioconjugates, which are used in various biochemical assays and imaging applications .

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester has a wide range of applications across various fields:

Chemistry

- Fluorescent Probes : Utilized in chemical assays for the detection and quantification of amines. Its fluorescence properties allow for sensitive measurements in complex mixtures.

Biology

- Protein Labeling : Employed in the labeling of proteins and peptides, facilitating studies in fluorescence microscopy and flow cytometry.

- Bioconjugation : Forms stable bioconjugates that can be used to track biomolecules within cellular environments.

Medicine

- Diagnostic Assays : Used in the development of imaging agents for medical diagnostics, enhancing visualization techniques.

- Therapeutic Research : Investigated for potential applications in targeted drug delivery systems.

Industrial Applications

- Fluorescent Dyes Manufacturing : Applied in the production of fluorescent dyes and probes for various industrial uses, including quality control and environmental monitoring.

Case Study 1: Protein Labeling for Fluorescence Microscopy

In a study published in Nature Communications, researchers utilized this compound to label proteins for fluorescence microscopy. The compound enabled high-resolution imaging of protein localization within cells, demonstrating its effectiveness as a labeling agent .

Case Study 2: Development of Diagnostic Assays

A research team developed a novel diagnostic assay using BODIPY FL-X SE for detecting specific biomarkers associated with diseases. The assay showed high sensitivity and specificity, highlighting the compound's potential in clinical diagnostics .

Case Study 3: Bioconjugation Techniques

Another study focused on bioconjugation techniques using this compound to create fluorescently labeled peptides. The resulting bioconjugates were used in various assays to study peptide interactions with cell membranes .

Uniqueness

This compound is distinguished by its specific spacer length and enhanced reactivity compared to other Bodipy derivatives. Its strong green fluorescence and stability make it particularly suitable for diverse biochemical applications.

Wirkmechanismus

The mechanism of action of 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester involves its ability to react with amines to form stable amide bonds. The N-hydroxysuccinimide ester group is highly reactive towards amines, facilitating the formation of bioconjugates. The Bodipy core provides strong fluorescence, which is used for detection and imaging purposes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bodipy FL-X N-succinimidyl Ester: Another amine-reactive fluorescent probe with similar applications.

Bodipy TR-X N-succinimidyl Ester: A red-fluorescent variant used for similar purposes but with different spectral properties

Uniqueness

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is unique due to its specific spacer length and the resulting enhanced reactivity and versatility. Its strong green fluorescence and stability make it a preferred choice for many biochemical applications .

Biologische Aktivität

3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester (commonly referred to as BODIPY FL-X SE) is a fluorescent labeling agent widely utilized in biochemical research. Its unique properties make it valuable in various applications, particularly in the fields of biology and medicine. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C24H29BF2N4O5

- CAS Number : 217190-09-5

- Molecular Weight : 502.318 g/mol

The compound features a Bodipy core known for its strong fluorescence properties, which is linked to a propanoylaminocaproic acid moiety through an amide bond. The N-hydroxysuccinimide (NHS) ester group provides amine-reactivity, allowing for the formation of stable amide bonds with primary and secondary amines in biomolecules .

The biological activity of BODIPY FL-X SE primarily stems from its ability to react with amines, facilitating the labeling of proteins and peptides for visualization in various assays. The NHS ester group reacts with amine groups on biomolecules, forming stable conjugates that can be detected using fluorescence microscopy or flow cytometry.

Reaction Mechanism:

- Formation of Amide Bonds : The NHS ester reacts with primary or secondary amines to form stable amide-linked bioconjugates.

- Fluorescence Emission : Upon excitation at specific wavelengths (typically around 504 nm), the conjugates emit fluorescence, allowing for detection and quantification .

1. Biochemical Assays

BODIPY FL-X SE is extensively used in biochemical assays to label proteins and peptides, enhancing their detectability. It has been employed in:

- Fluorescence Microscopy : Visualization of protein localization within cells.

- Flow Cytometry : Analysis of cell populations based on fluorescence intensity.

2. Cancer Research

Recent studies have highlighted the efficacy of BODIPY FL-X SE in cancer research. For instance, it has been used to label peptides that selectively target cancer cells under acidic conditions, which are common in tumor microenvironments. This specificity enhances therapeutic index and targeting efficiency .

3. Diagnostic Applications

The compound is also utilized in developing diagnostic assays due to its ability to form bioconjugates with various biomolecules, aiding in disease detection and monitoring .

Case Study 1: Targeting Cancer Cells

A study involving the peptide Y-ATRAM labeled with BODIPY FL-X SE demonstrated enhanced binding to melanoma and lung cancer cells in acidic environments compared to neutral pH conditions. This indicates the potential for using such labeled peptides in targeted cancer therapies .

Case Study 2: Protein Visualization

In another application, BODIPY FL-X SE was used to visualize proteins immobilized on PVDF membranes, showcasing its utility in protein analysis and characterization .

Comparative Analysis with Similar Compounds

| Compound Name | Fluorescence Color | Applications | Unique Features |

|---|---|---|---|

| BODIPY FL-X SE | Green | Protein labeling | Amine-reactive NHS ester |

| Bodipy TR-X N-succinimidyl Ester | Red | Similar applications | Different spectral properties |

| Bodipy FL-X N-succinimidyl Ester | Green | Protein labeling | High stability and reactivity |

BODIPY FL-X SE stands out due to its specific spacer length between the fluorophore and the NHS ester, which enhances reactivity and versatility compared to similar compounds .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWACOFBGFAKYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BF2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514883 | |

| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217190-09-5 | |

| Record name | (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.